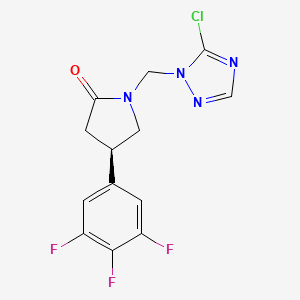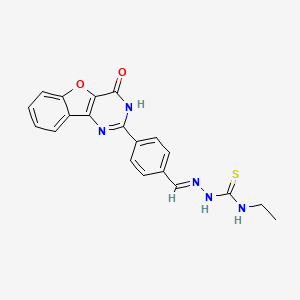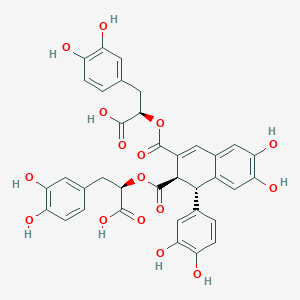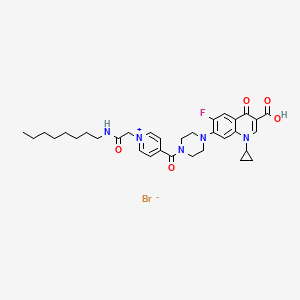
Antibacterial agent 181
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It exhibits low cytotoxicity and has shown significant efficacy against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 2 μg/mL . This compound is part of the broader class of antibacterial agents designed to combat bacterial infections, particularly those caused by drug-resistant strains.
Métodos De Preparación
The synthesis of antibacterial agent 181 involves the modification of ciprofloxacin to introduce cationic properties. The synthetic route typically includes:
Chemical Modification: Ciprofloxacin is chemically modified to enhance its antibacterial properties and reduce cytotoxicity.
Reaction Conditions: The reactions are carried out under controlled conditions to ensure the stability and efficacy of the final product.
Industrial Production: Large-scale production involves optimizing the synthetic route to ensure high yield and purity. .
Análisis De Reacciones Químicas
Antibacterial agent 181 undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the ciprofloxacin molecule to enhance its antibacterial activity.
Substitution Reactions: Common reagents used in these reactions include halogens and other electrophiles that can replace specific atoms or groups on the molecule.
Major Products: The primary product is the modified ciprofloxacin with enhanced antibacterial properties.
Aplicaciones Científicas De Investigación
Antibacterial agent 181 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of chemical modifications on antibacterial activity.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Investigated for its potential use in treating infections caused by drug-resistant bacteria.
Industry: Utilized in the development of new antibacterial coatings and materials for medical devices and surfaces
Mecanismo De Acción
The mechanism of action of antibacterial agent 181 involves:
Targeting Bacterial DNA: It interferes with bacterial DNA replication and transcription processes.
Inhibition of Protein Synthesis: The compound disrupts the synthesis of essential proteins required for bacterial growth and survival.
Molecular Targets: The primary targets include bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication
Comparación Con Compuestos Similares
Antibacterial agent 181 is unique compared to other similar compounds due to its:
Propiedades
Fórmula molecular |
C33H41BrFN5O5 |
|---|---|
Peso molecular |
686.6 g/mol |
Nombre IUPAC |
1-cyclopropyl-6-fluoro-7-[4-[1-[2-(octylamino)-2-oxoethyl]pyridin-1-ium-4-carbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;bromide |
InChI |
InChI=1S/C33H40FN5O5.BrH/c1-2-3-4-5-6-7-12-35-30(40)22-36-13-10-23(11-14-36)32(42)38-17-15-37(16-18-38)29-20-28-25(19-27(29)34)31(41)26(33(43)44)21-39(28)24-8-9-24;/h10-11,13-14,19-21,24H,2-9,12,15-18,22H2,1H3,(H-,35,40,43,44);1H |
Clave InChI |
BTJHVQUJQXVOIX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNC(=O)C[N+]1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


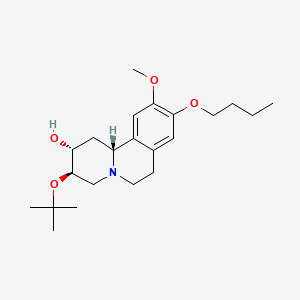

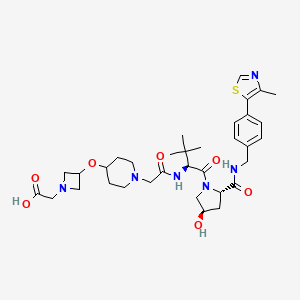
![N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B12373068.png)

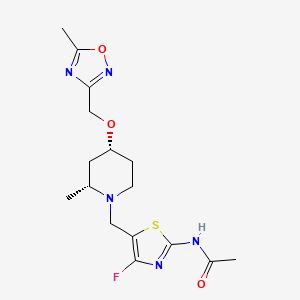
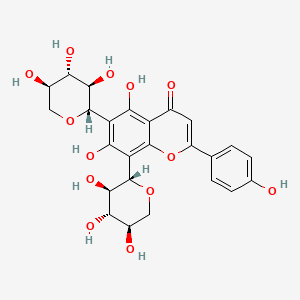

![2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl (2S)-2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propanoate](/img/structure/B12373096.png)
